1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea
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Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea is a synthetic organic compound characterized by the presence of a urea group attached to a cyclododecyl ring and a chlorodifluorophenyl moiety
Preparation Methods
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with cyclododecyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the urea bond and formation of corresponding amines and carboxylic acids
Scientific Research Applications
1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea can be compared with other similar compounds, such as:
1-(2-Chloro-4,5-difluorophenyl)ethanone: This compound shares the chlorodifluorophenyl moiety but differs in the presence of an ethanone group instead of a urea and cyclododecyl ring.
(2-Chloro-4,5-difluorophenyl)methanol: Another related compound, which has a methanol group attached to the chlorodifluorophenyl moiety.
The uniqueness of this compound lies in its combination of the urea group with a large cyclododecyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C19H27ClF2N2O |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-cyclododecylurea |
InChI |
InChI=1S/C19H27ClF2N2O/c20-15-12-16(21)17(22)13-18(15)24-19(25)23-14-10-8-6-4-2-1-3-5-7-9-11-14/h12-14H,1-11H2,(H2,23,24,25) |
InChI Key |
KAIQEPNEKDHODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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